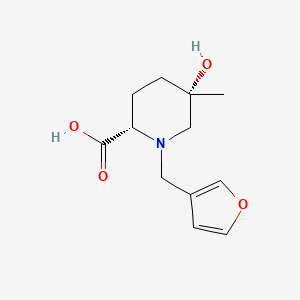
(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid is a chiral compound featuring a piperidine ring substituted with a furan ring, a hydroxyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropanation of α,β-alkenyl ketones with phenylchlorocarbene, followed by BF3-mediated ring-opening cycloisomerization (Cloke–Wilson rearrangement) and elimination of HCl, can yield multi-substituted furans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of brominated furan derivatives.
Aplicaciones Científicas De Investigación
(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and hydroxyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative used in the synthesis of polymers.
5-Hydroxymethylfurfural: A furan compound derived from biomass with applications in fuel and chemical production.
Uniqueness
(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid is unique due to its chiral piperidine ring and specific substitution pattern, which confer distinct chemical and biological properties compared to other furan derivatives.
Propiedades
IUPAC Name |
(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(16)4-2-10(11(14)15)13(8-12)6-9-3-5-17-7-9/h3,5,7,10,16H,2,4,6,8H2,1H3,(H,14,15)/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHONRWFCRXRR-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)CC2=COC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](N(C1)CC2=COC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Cyclopentylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8111662.png)
![4-(Ethoxymethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8111667.png)
![N-(Furan-2-ylmethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide](/img/structure/B8111677.png)
![N,N-dimethyl-2-((5S,9S)-1-oxo-9-phenyl-2,7-diazaspiro[4.4]nonan-2-yl)acetamide](/img/structure/B8111698.png)
![Morpholino(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone](/img/structure/B8111706.png)
![((3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B8111718.png)
![4-(5-Fluoropyrimidin-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B8111720.png)
![N-Methyl-2-(2-Oxo-1,7-Diazaspiro[4.5]Decan-1-Yl)Acetamide](/img/structure/B8111726.png)
![4-((Cyclopropylmethoxy)methyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8111727.png)
![3-((1H-Pyrrol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B8111733.png)
![2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide](/img/structure/B8111740.png)
![Rel-(3Ar,7Ar)-N-(Cyclopropylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide](/img/structure/B8111751.png)
![(1S,8S)-3-(3-fluorophenyl)-5-methyl-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene](/img/structure/B8111757.png)
![2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8111766.png)
